molecular formula C8H7ClF2O B13698265 2-Chloro-5-(difluoromethyl)anisole

2-Chloro-5-(difluoromethyl)anisole

Cat. No.: B13698265
M. Wt: 192.59 g/mol
InChI Key: NMQXFJYYOICDLI-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)anisole is an organic compound with the molecular formula C8H7ClF2O It is a derivative of anisole, where the methoxy group is substituted with a difluoromethyl group and a chlorine atom at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)anisole typically involves the introduction of the difluoromethyl group and the chlorine atom onto the anisole framework. One common method is the electrophilic aromatic substitution reaction, where anisole is treated with chlorinating agents and difluoromethylating reagents under controlled conditions. For example, the reaction can be carried out using chlorodifluoromethane (ClCF2H) in the presence of a catalyst to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)anisole involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The chlorine atom can be replaced by nucleophiles, allowing for the formation of various substituted products. These interactions can affect biological pathways and enzyme activities, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(difluoromethyl)anisole is unique due to the specific positioning of the difluoromethyl and chlorine groups, which can influence its reactivity and interactions with other molecules. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

1-chloro-4-(difluoromethyl)-2-methoxybenzene

InChI

InChI=1S/C8H7ClF2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3

InChI Key

NMQXFJYYOICDLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)F)Cl

Origin of Product

United States

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